![molecular formula C15H13Cl2NO3S B4655722 methyl 2-[(2,5-dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4655722.png)
methyl 2-[(2,5-dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate
Overview
Description
Methyl 2-[(2,5-dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate (MDT) is a chemical compound that belongs to the class of thiophene carboxylates. It has been studied extensively for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Scientific Research Applications
Methyl 2-[(2,5-dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate has been studied extensively for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have a range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. methyl 2-[(2,5-dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate has also been studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Mechanism of Action
The mechanism of action of methyl 2-[(2,5-dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation and tumor growth. methyl 2-[(2,5-dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression.
Biochemical and Physiological Effects
methyl 2-[(2,5-dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. methyl 2-[(2,5-dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate has also been shown to inhibit the growth of cancer cells in vitro and in animal models of cancer. Additionally, methyl 2-[(2,5-dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
Methyl 2-[(2,5-dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate has several advantages for use in lab experiments. It is a potent and selective inhibitor of COX-2 and HDACs, making it a valuable tool for studying the role of these enzymes in various biological processes. methyl 2-[(2,5-dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate is also relatively stable and can be easily synthesized in large quantities. However, methyl 2-[(2,5-dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate has some limitations for use in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, methyl 2-[(2,5-dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate has not yet been extensively studied in humans, so its safety and efficacy in humans are not fully understood.
Future Directions
There are several future directions for research on methyl 2-[(2,5-dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate. One area of research is the development of new synthetic methods for methyl 2-[(2,5-dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate that improve its solubility and bioavailability. Another area of research is the investigation of the safety and efficacy of methyl 2-[(2,5-dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate in humans. Additionally, methyl 2-[(2,5-dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate has shown promise as a therapeutic agent for the treatment of various diseases, so further research is needed to explore its potential applications in the clinic. Finally, methyl 2-[(2,5-dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate has been shown to have anti-tumor effects, so future research could focus on its potential use as a cancer therapy.
properties
IUPAC Name |
methyl 2-[(2,5-dichlorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO3S/c1-7-8(2)22-14(12(7)15(20)21-3)18-13(19)10-6-9(16)4-5-11(10)17/h4-6H,1-3H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKFBULCVDIJLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=C(C=CC(=C2)Cl)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2,5-dichlorobenzamido)-4,5-dimethylthiophene-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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